Slower Polymerization Rate and Higher Activation Energy vs. Shorter-Chain Titanium Alkoxides in Ring-Opening Polymerization
In a study of titanium(IV) alkoxides Ti(OR)4 for the ring-opening polymerization of ε-caprolactone, the activation energy (Ea) increased significantly with the length of the alkoxy chain . Titanium(IV) n-propoxide (C3) exhibited an Ea of 77.7 kJ/mol, while titanium(IV) n-butoxide (C4) showed a higher Ea of 97.2 kJ/mol. Titanium(IV) decan-1-olate, with its substantially longer C10 chains, is predicted to exhibit a correspondingly higher activation energy and slower polymerization rate, enabling more controlled polymer growth and potentially higher molecular weight polymers in applications requiring extended reaction times or thermal stability.
| Evidence Dimension | Activation Energy (Ea) for ε-caprolactone ROP |
|---|---|
| Target Compound Data | Predicted Ea > 97.2 kJ/mol (based on chain length trend) |
| Comparator Or Baseline | Titanium(IV) n-butoxide: Ea = 97.2 kJ/mol; Titanium(IV) n-propoxide: Ea = 77.7 kJ/mol |
| Quantified Difference | Ea for n-butoxide is 25% higher than n-propoxide; decan-1-olate expected to show further increase |
| Conditions | Ring-opening polymerization of ε-caprolactone, isothermal DSC method, autocatalytic model |
Why This Matters
Higher activation energy correlates with slower, more controllable polymerization, which is critical for synthesizing high-molecular-weight polymers with narrow polydispersity.
- [1] Kim, E., Shin, E. W., Yoo, I. K., & Chung, J. S. (2022). Kinetics and thermodynamics studies of the ring-opening polymerization of ε-caprolactone initiated by titanium(IV) alkoxides by isothermal differential scanning calorimetry. Reaction Kinetics, Mechanisms and Catalysis, 135, 881–895. View Source
